molecular formula C52H102O7Sn2 B12717616 (R-(R*,R*-(Z,Z)))-1,1,3,3-Tetrabutyl-1,3-bis((12-hydroxy-1-oxooctadec-9-enyl)oxy)distannoxane CAS No. 75149-37-0

(R-(R*,R*-(Z,Z)))-1,1,3,3-Tetrabutyl-1,3-bis((12-hydroxy-1-oxooctadec-9-enyl)oxy)distannoxane

Cat. No.: B12717616
CAS No.: 75149-37-0
M. Wt: 1076.8 g/mol
InChI Key: JSNNHYNCUGJNOM-CRZLRIDDSA-L
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Description

The compound (R-(R,R-(Z,Z)))-1,1,3,3-Tetrabutyl-1,3-bis((12-hydroxy-1-oxooctadec-9-enyl)oxy)distannoxane is a distannoxane derivative characterized by:

  • Tetrabutyl groups at the 1,1,3,3-positions of the distannoxane core.
  • Two (12-hydroxy-1-oxooctadec-9-enyl)oxy substituents, which feature:
    • A hydroxyl group at the 12th carbon of the octadec-9-enyl chain.
    • A Z,Z-configured double bond at the 9th position.
    • A ketone group (1-oxo) at the terminal carbon.

Distannoxanes are organotin compounds often studied for their catalytic, antimicrobial, or pesticidal properties .

Properties

CAS No.

75149-37-0

Molecular Formula

C52H102O7Sn2

Molecular Weight

1076.8 g/mol

IUPAC Name

[dibutyl-[dibutyl-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxystannyl]oxystannyl] (Z,12R)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/2C18H34O3.4C4H9.O.2Sn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;4*1-3-4-2;;;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/b2*12-9-;;;;;;;/t2*17-;;;;;;;/m11......./s1

InChI Key

JSNNHYNCUGJNOM-CRZLRIDDSA-L

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)O[Sn](O[Sn](OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)(CCCC)CCCC)(CCCC)CCCC

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Origin of Product

United States

Biological Activity

The compound (R-(R,R-(Z,Z)))-1,1,3,3-Tetrabutyl-1,3-bis((12-hydroxy-1-oxooctadec-9-enyl)oxy)distannoxane** is a member of the distannoxane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described as a distannoxane derivative featuring tetrabutyl groups and hydroxy fatty acid moieties. The presence of these functional groups suggests potential interactions with biological membranes and enzymes, which may influence its biological activity.

Table 1: Structural Characteristics

ComponentDescription
Distannoxane BackboneCentral tin atoms linked by oxygen
Tetrabutyl GroupsFour carbon chains providing hydrophobicity
Hydroxy Fatty Acid MoietiesPotential for interaction with lipid membranes

Antimicrobial Activity

Research has indicated that distannoxane compounds exhibit varying degrees of antimicrobial activity. The presence of hydroxy fatty acid moieties may enhance their efficacy against certain bacterial strains due to increased membrane permeability.

  • Mechanism : Distannoxanes may disrupt bacterial cell membranes or interfere with metabolic processes.
  • Case Study : A study demonstrated that a related distannoxane compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Cancer Research

The cytotoxic effects of distannoxanes have been investigated in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.

  • Assays Used :
    • MTT assay for cell viability
    • LDH release assay to assess membrane integrity
  • Findings : In vitro studies showed that the compound led to significant cell death in HeLa cells, suggesting a potential application in cancer therapy .

The mechanisms through which distannoxanes exert their biological effects are multifaceted:

  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress, contributing to apoptosis in cancer cells.
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, particularly in the S phase, affecting cellular proliferation .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Cell Cycle EffectsCauses S-phase arrest and increases sub-G1 population

Toxicological Considerations

Despite promising biological activities, the safety profile of distannoxanes must be carefully evaluated. Reports indicate potential toxicity, including skin irritation and acute toxicity upon ingestion . Comprehensive toxicological assessments are essential for any therapeutic application.

Table 3: Toxicity Profile

Toxicity TypeDescription
Acute ToxicityHarmful if swallowed; causes skin irritation
Long-term EffectsFurther studies required for chronic exposure

Comparison with Similar Compounds

Structural Variations in Analogues

Key structural differences among distannoxane derivatives are summarized below:

Compound Name (CAS No.) Substituents on Distannoxane Core Key Features References
Target Compound (CAS: Not explicitly given) Tetrabutyl + (12-hydroxy-1-oxooctadec-9-enyl)oxy Hydroxyl group, Z,Z double bond, C18 chain with ketone
(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane (67827-59-2) Tetrabutyl + (1-oxooctadec-9-enyl)oxy Lacks hydroxyl group; Z,Z double bond, C18 chain with ketone
1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane (85938-46-1) Tetraoctyl + (1-oxooctadec-9-enyl)oxy Longer alkyl chains (C8) on tin; increased hydrophobicity
1,1,3,3-Tetramethyl-1,3-bis[(1-oxododecyl)oxy]distannoxane (67827-58-1) Tetramethyl + (1-oxododecyl)oxy Shorter C12 chains; methyl groups on tin (smaller, more volatile)
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane (819-21-6) Tetrabutyl + fluorine substituents Fluorine atoms replace acyloxy groups; enhanced electrophilicity
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadecyl)oxy]distannoxane (3465-77-8) Tetrabutyl + (1-oxooctadecyl)oxy Fully saturated C18 chain (no double bonds or hydroxyl groups)

Functional and Reactivity Differences

  • Double Bond Reactivity : The Z,Z-configured double bond in the target compound may increase susceptibility to oxidation or electrophilic addition compared to saturated derivatives (e.g., CAS 3465-77-8) .
  • Alkyl Chain Length : Tetraoctyl variants (CAS 85938-46-1) exhibit greater hydrophobicity, likely reducing water solubility but improving lipid membrane interaction .

Bioactivity and Toxicity

  • Antimicrobial Potential: Hydroxyl-containing distannoxanes may exhibit enhanced bioactivity against pathogens, as hydroxyl groups can disrupt microbial membranes .
  • Toxicity Profile: Tetrabutyl distannoxanes are generally classified as harmful (R22), with organotin compounds known for endocrine-disrupting effects.

Industrial and Catalytic Uses

  • Catalysis: Distannoxanes with bulky substituents (e.g., tetrabutyl) are effective Lewis acid catalysts in esterification and transesterification reactions. The target compound’s hydroxyl group could act as a hydrogen-bond donor, modifying catalytic selectivity .
  • Material Science: Fluorinated derivatives (e.g., CAS 819-21-6) are explored as precursors for tin-based nanomaterials due to their stability and reactivity .

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